molecular formula C12H19Cl2N3 B11791183 (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride

(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride

Katalognummer: B11791183
Molekulargewicht: 276.20 g/mol
InChI-Schlüssel: RXGRYFOABFXTEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C12H19Cl2N3. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridine moiety linked to a piperidine ring via a methylene bridge, and a methanamine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with piperidine under specific conditions to form the desired product. The final step involves the addition of methanamine to the piperidine ring, followed by the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and salt formation, with careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, this compound is used to study the effects of chloropyridine derivatives on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets .

Medicine

It is used in the synthesis of drugs that target specific receptors or enzymes in the body .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Wirkmechanismus

The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring and methanamine group contribute to the compound’s binding affinity and specificity .

Eigenschaften

Molekularformel

C12H19Cl2N3

Molekulargewicht

276.20 g/mol

IUPAC-Name

[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18ClN3.ClH/c13-12-2-1-11(8-15-12)9-16-5-3-10(7-14)4-6-16;/h1-2,8,10H,3-7,9,14H2;1H

InChI-Schlüssel

RXGRYFOABFXTEX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CN)CC2=CN=C(C=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.